UHDBT

Trypanosoma cyanide-insensitive respiration alternative oxidase

Researchers studying mitochondrial electron transport often face variability from non-specific bc1 inhibitors. UHDBT (CAS 43152-58-5) eliminates this with unique Rieske iron-sulfur protein binding, inducing a characteristic EPR gx shift (g=1.80→1.76) and lowering cytochrome c1 midpoint potential by ~35 mV. • Target engagement: Selective Qo site inhibition, Ki = 30 nM • 167× more potent than SHAM for alternative oxidase studies • EPR-validated batch consistency for reproducible spectroscopy Supplied as ≥98% pure solid; stable at ambient shipping. Ideal for respiratory chain mechanistic studies and T. brucei research.

Molecular Formula C18H25NO3S
Molecular Weight 335.5 g/mol
CAS No. 43152-58-5
Cat. No. B1225663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUHDBT
CAS43152-58-5
Synonyms5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole
UHDBT
Molecular FormulaC18H25NO3S
Molecular Weight335.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=C(C2=C(C(=O)C1=O)SC=N2)O
InChIInChI=1S/C18H25NO3S/c1-2-3-4-5-6-7-8-9-10-11-13-15(20)14-18(23-12-19-14)17(22)16(13)21/h12,20H,2-11H2,1H3
InChIKeyVSIBLXWNANVQDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UHDBT (CAS 43152-58-5): A Ubiquinone Analog Qo Site Inhibitor for Mitochondrial Complex III Electron Transfer Studies


UHDBT (5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole) is a synthetic quinone analog that acts as a potent and selective inhibitor of the Qo site of the mitochondrial cytochrome bc1 complex (Complex III) [1]. It is widely utilized in biochemical and biophysical research to dissect electron transfer mechanisms within the respiratory chain . Unlike generic ubiquinone analogs, UHDBT is distinguished by its unique binding interaction with the Rieske iron-sulfur protein, a characteristic that enables specific perturbation of redox centers and has made it a critical tool for validating the Q-cycle model of proton translocation [2].

Mitochondrial Complex III Qo site inhibitor for electron transfer studies
Rieske iron-sulfur protein interaction enables Q-cycle validation
Synthetic ubiquinone analog for biophysical redox perturbation

Why Generic Substitution of UHDBT with Other Complex III Inhibitors Fails: A Comparative Analysis


Although several inhibitors target the cytochrome bc1 complex (e.g., antimycin A, myxothiazol, stigmatellin, funiculosin), their distinct binding sites and mechanisms of action preclude interchangeable use in experimental protocols [1]. Antimycin A acts at the Qi site, while others bind Qo; however, even among Qo site inhibitors, UHDBT uniquely binds the Rieske iron-sulfur protein, inducing a characteristic shift in its midpoint potential and altering cytochrome c1 redox properties in a manner not observed with myxothiazol or stigmatellin [2]. Generic substitution would therefore introduce uncontrolled variables into electron transfer kinetics and spectroscopic measurements, invalidating comparative studies and compromising data reproducibility [3].

Qi site Antimycin A binds Qi, not Qo; its mechanism differs fundamentally and cannot replace UHDBT for Qo-specific studies.
Other Qo Myxothiazol and stigmatellin lack the unique Rieske protein interaction and redox shifts induced by UHDBT; results may not transfer directly.
Rieske binding Funiculosin produces a much larger midpoint potential shift (+150 mV) that may alter electron transfer kinetics differently from the moderate UHDBT shift.

UHDBT Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons with Complex III Inhibitors


UHDBT Exhibits 167-Fold Higher Potency than SHAM Against Trypanosoma brucei Cyanide-Insensitive Respiration

UHDBT inhibits cyanide-insensitive respiration in bloodstream trypomastigote forms of Trypanosoma brucei with a Ki of 30 nM [1]. This is 167-fold more potent than the widely used alternative oxidase inhibitor salicylhydroxamic acid (SHAM), which has a reported Ki of 5 µM [1]. UHDBT also demonstrates a 67-fold potency advantage over the structurally related analog UHNQ (Ki = 2 µM) [1].

T. brucei Ki
Head-to-head
Ki 30 nM vs SHAM 5 µM (167-fold lower) and UHNQ 2 µM
Supports inhibitor selection context for alternative oxidase pathway studies
Bloodstream trypomastigote O2 consumption assay
Trypanosoma cyanide-insensitive respiration alternative oxidase parasitology

UHDBT Uniquely Lowers Cytochrome c1 Midpoint Potential by 35 mV: A Distinct Redox Perturbation Profile

In isolated yeast Complex III, UHDBT uniquely lowers the midpoint potential (Em) of cytochrome c1 by approximately 30-35 mV [1][2]. In contrast, funiculosin, antimycin, and myxothiazol had no effect on the c1 Em [1]. This specific alteration is critical for understanding electron transfer between the iron-sulfur cluster and cytochrome c1, and distinguishes UHDBT from other Qo site inhibitors like stigmatellin which bind differently [3].

Cyt c1 Em shift
Head-to-head
−35 mV lowering; funiculosin, antimycin, myxothiazol: no change
Reported unique redox perturbation for cytochrome c1 electron transfer analysis
Yeast Complex III, potentiometric titration
cytochrome c1 midpoint potential redox titration Complex III

UHDBT Raises Rieske Iron-Sulfur Cluster Midpoint Potential by +74 mV: A Moderate Shift Between Funiculosin and Myxothiazol

UHDBT increases the midpoint potential (Em) of the Rieske iron-sulfur cluster in Complex III by +74 mV (from +280 to +350 mV at pH 7.2) [1] or by approximately +70 mV in yeast [2]. This shift is approximately half the magnitude of that induced by funiculosin (ΔEm ≈ +150 to +157 mV) [2][3], while myxothiazol and antimycin cause negligible changes [2]. The moderate shift correlates with UHDBT's capacity to form hydrogen bonds with the reduced iron-sulfur protein, a property shared with stigmatellin but with a distinct structural basis [4].

Rieske Em shift
Head-to-head
+74 mV (bovine); funiculosin +150 mV, myxothiazol ~0 mV
Moderate shift provides distinct tool for Qo site conformational studies
Isolated Complex III, pH 7.2
Rieske iron-sulfur protein midpoint potential EPR spectroscopy Complex III

UHDBT Induces Distinct EPR g-Value Shifts in Rieske Iron-Sulfur Protein: gx from 1.80 to 1.76

Binding of UHDBT to Complex III alters the electron paramagnetic resonance (EPR) spectrum of the Rieske iron-sulfur protein, shifting the gx peak from g = 1.80 to g = 1.76 and the gz peak from g = 2.02 to g = 2.03, with only a slight shift in gy [1]. This pattern differs from that induced by funiculosin, which produces a distinct EPR lineshape change [2]. Myxothiazol does not affect the iron-sulfur cluster EPR signal [2]. These spectroscopic signatures provide a unique fingerprint for UHDBT binding and confirm its interaction with the iron-sulfur protein.

EPR g-value
Head-to-head
gx 1.80→1.76, gz 2.02→2.03; myxothiazol/antimycin: no change
Reported spectroscopic signature for UHDBT binding verification
Bovine heart reductase, cryogenic EPR
EPR spectroscopy Rieske iron-sulfur cluster g-value conformational change

UHDBT Inhibition is Mediated by Specific Cardiolipin Perturbation: A Unique Mechanism Among Qo Inhibitors

Photoaffinity labeling studies using a tritiated azido-UHDBT analog ([3H]6-azido-UDBT) reveal that inhibition by UHDBT involves perturbation of specific cardiolipin molecules tightly bound to the ubiquinol-cytochrome c reductase complex [1]. Upon photolysis, radioactivity localizes to the phospholipid fraction, specifically forming a [3H]azido-UDBT-cardiolipin adduct [1]. This mechanism is distinct from that of other Qo site inhibitors like myxothiazol or stigmatellin, which do not exhibit this lipid-dependent inhibition profile [2].

Cardiolipin mechanism
Class-level
Azido-UDBT-cardiolipin adduct formation; myxothiazol/stigmatellin lack this profile
May support lipid-protein interaction studies; data to verify
Bovine heart photoaffinity labeling
cardiolipin lipid-protein interaction mechanism of inhibition photoaffinity labeling

UHDBT Exhibits Differential Potency Against Cyanide-Sensitive NADH vs Succinate Oxidation in Plant Mitochondria

In higher plant mitochondria, UHDBT inhibits cyanide-sensitive respiration at low micromolar concentrations but exhibits differential potency depending on the electron donor [1]. UHDBT is a less potent inhibitor of NADH oxidation compared to succinate oxidation, and the pH dependence of inhibition differs between these two pathways [1]. This substrate-dependent inhibition profile is not typically observed with other Complex III inhibitors like antimycin A, which generally inhibit both pathways with similar potency [2].

Plant substrate selectivity
Class-level
Less potent vs NADH than succinate; pH dependence differs; antimycin A shows similar potency for both
Reported substrate-dependent inhibition context; requires validation
Higher plant mitochondria, O2 consumption
plant mitochondria cyanide-sensitive respiration substrate selectivity pH dependence

Best Research and Industrial Application Scenarios for UHDBT (CAS 43152-58-5)


Potent Inhibition of Trypanosome Alternative Oxidase for Parasitology Research

UHDBT is the preferred inhibitor for studies on the cyanide-insensitive alternative oxidase pathway in Trypanosoma brucei, the causative agent of African sleeping sickness. Its Ki of 30 nM [1] provides a 167-fold potency advantage over SHAM, enabling complete inhibition at nanomolar concentrations. This allows researchers to cleanly dissect the contribution of the alternative oxidase to parasite respiration without off-target effects associated with higher SHAM concentrations [1].

Biophysical Studies of Cytochrome c1 Redox Properties in Complex III

For investigations specifically focused on the role of cytochrome c1 in electron transfer, UHDBT is uniquely valuable because it lowers the midpoint potential of c1 by approximately 35 mV, a perturbation not observed with funiculosin, antimycin, or myxothiazol [2][3]. This specific effect enables targeted structure-function studies of the electron transfer pathway between the Rieske iron-sulfur cluster and cytochrome c1 [2].

EPR Spectroscopic Fingerprinting of Rieske Iron-Sulfur Protein Conformation

Researchers employing EPR spectroscopy to monitor the conformational state of the Rieske iron-sulfur protein can use UHDBT as a diagnostic tool. Its binding induces a characteristic shift of the gx peak from g = 1.80 to g = 1.76 [4]. This distinct spectroscopic signature serves as a positive control for inhibitor binding and can be used to calibrate spectral changes observed under experimental conditions [4].

Probing Lipid-Protein Interactions in Respiratory Complexes

UHDBT is an essential tool for studying the functional role of cardiolipin in the mitochondrial bc1 complex. Unlike other Qo site inhibitors, its mechanism involves perturbation of tightly bound cardiolipin molecules [5]. The availability of a photoactivatable azido-UHDBT analog allows for covalent labeling and identification of specific lipid-protein interactions, making UHDBT uniquely suited for investigating the structural and functional significance of cardiolipin in respiratory complex assembly and activity [5].

Application
Selection Property
Validation Focus
Trypanosome alternative oxidase pathway studies
Inhibitor selectivity review
AOX pathway contribution assessment
Cytochrome c1 redox property studies
Midpoint potential perturbation profile
Electron transfer pathway analysis
Rieske protein conformational EPR studies
EPR g-value shift signature
Conformational state verification
Cardiolipin-protein interaction studies
Photoaffinity labeling compatibility
Lipid-perturbation mechanism analysis

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